molecular formula C18H19N5O2S B2745350 3-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(3-methylphenyl)propanamide CAS No. 892074-24-7

3-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(3-methylphenyl)propanamide

Cat. No.: B2745350
CAS No.: 892074-24-7
M. Wt: 369.44
InChI Key: LEJDXOLWLGQVDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a tetrazole-containing propanamide derivative characterized by a 4-methoxyphenyl-substituted tetrazole ring linked via a sulfanyl group to a propanamide backbone. The N-(3-methylphenyl) group introduces steric and electronic modifications, influencing its physicochemical and biological properties. Its synthesis typically involves multi-step reactions, including nucleophilic substitution and condensation, as outlined in analogous protocols for related compounds . Key structural features include:

  • Molecular formula: C₁₉H₂₀N₆O₂S.
  • Functional groups: Tetrazole (azole heterocycle), sulfanyl bridge, and substituted phenyl moieties.
  • Potential applications: Tetrazole derivatives are widely studied for antimicrobial, anticancer, and enzyme-inhibitory activities due to their bioisosteric resemblance to carboxylic acids .

Properties

IUPAC Name

3-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanyl-N-(3-methylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2S/c1-13-4-3-5-14(12-13)19-17(24)10-11-26-18-20-21-22-23(18)15-6-8-16(25-2)9-7-15/h3-9,12H,10-11H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEJDXOLWLGQVDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CCSC2=NN=NN2C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(3-methylphenyl)propanamide typically involves the formation of the tetrazole ring followed by the introduction of the sulfanyl and propanamide groups. One common method involves the reaction of 4-methoxyphenylhydrazine with carbon disulfide and sodium azide to form the tetrazole ring. This intermediate is then reacted with 3-methylphenylpropanoyl chloride in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity. Catalysts such as nickel(II) oxide nanoparticles can be employed to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

3-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(3-methylphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Sodium hydride, dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

3-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(3-methylphenyl)propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(3-methylphenyl)propanamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors, thereby inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound is compared to structurally related analogs, focusing on substituent effects and key parameters (Table 1):

Table 1: Comparison of Tetrazole-Containing Propanamide Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents Reference
Target Compound C₁₉H₂₀N₆O₂S 420.47 Not reported 4-MeOPh-tetrazole, 3-MePh-amide -
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(3-methylphenyl)propanamide (7c) C₁₆H₁₇N₅O₂S₂ 375.46 134–136 Oxadiazole-thiazole hybrid
N-(4-Fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide C₁₇H₁₆FN₅O₂ 341.34 Not reported 4-FPh-amide, 4-MeOPh-tetrazole
N-(4-Ethoxyphenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide C₁₉H₂₁N₅O₃ 367.41 Not reported 4-EtOPh-amide, 4-MeOPh-tetrazole
2-{[1-(2,4-Dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide (BG01453) C₁₅H₁₆N₆OS₂ 360.46 Not reported 2,4-diMePh-tetrazole, thiazole-amide
Key Observations

Bioisosteric Modifications :

  • The target compound substitutes the tetrazole ring with a 4-methoxyphenyl group, enhancing lipophilicity compared to oxadiazole-thiazole hybrids (e.g., 7c) .
  • Fluorine substitution in N-(4-fluorophenyl) analogs (e.g., C₁₇H₁₆FN₅O₂) improves metabolic stability but reduces melting points compared to methoxy derivatives .

Sulfanyl Linkage :

  • The sulfanyl bridge in the target compound and BG01453 facilitates π-π stacking and hydrogen bonding, critical for receptor interactions .

Biological Activity Trends :

  • Compound 7c (oxadiazole-thiazole hybrid) exhibits antimicrobial activity (MIC: 2–8 µg/mL against S. aureus), suggesting that replacing tetrazole with oxadiazole may alter target specificity .
  • Triazole derivatives (e.g., 4-(3-methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5(4H)-one) demonstrate analgesic and antitumor activities, highlighting the importance of heterocycle choice .

Synthetic Accessibility :

  • The target compound’s synthesis likely follows routes similar to 7c–7f , involving hydrazine-mediated cyclization and nucleophilic substitution .

Biological Activity

The compound 3-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(3-methylphenyl)propanamide is a synthetic organic compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular structure of 3-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(3-methylphenyl)propanamide can be represented as follows:

Property Value
Molecular FormulaC16H18N4O2S
Molecular Weight346.41 g/mol
IUPAC Name3-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(3-methylphenyl)propanamide
LogP3.25
SolubilitySoluble in DMSO

The compound features a tetrazole ring, a methoxy group on the phenyl ring, and an amide functional group, which contribute to its unique chemical reactivity and biological activity.

Antimicrobial Activity

Research indicates that tetrazole derivatives exhibit significant antimicrobial properties. The presence of the tetrazole ring enhances the compound's ability to interact with microbial targets. Studies have shown that similar compounds demonstrate activity against various drug-resistant pathogens. For instance, derivatives with a tetrazole moiety have been reported to inhibit bacterial growth effectively.

Anti-inflammatory Activity

The compound's anti-inflammatory potential is noteworthy. In vitro studies have demonstrated that related tetrazole compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. For example, one study reported that certain tetrazole derivatives exhibited COX-1 and COX-2 inhibition with IC50 values comparable to established anti-inflammatory drugs like indomethacin and celecoxib .

Anticancer Properties

Tetrazoles are also being explored for their anticancer effects. The mechanism often involves the induction of apoptosis in cancer cells and modulation of signaling pathways associated with cell growth and survival. Preliminary studies suggest that compounds similar to 3-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(3-methylphenyl)propanamide may inhibit tumor growth in various cancer cell lines through these mechanisms.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory and cancer pathways.
  • Receptor Interaction : It could modulate receptor activity related to pain and inflammation.
  • Cellular Pathway Modulation : The interaction with cellular signaling pathways can lead to altered gene expression related to apoptosis.

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

  • Study on Anti-inflammatory Effects : A recent study evaluated the anti-inflammatory effects of a series of tetrazole derivatives, revealing that they achieved up to 100% of the activity seen with traditional NSAIDs within three hours post-administration .
  • Antimicrobial Testing : Another case study focused on the antimicrobial properties of tetrazole derivatives against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus). Results indicated significant inhibitory effects at low concentrations.

Q & A

Basic: What are the common synthetic strategies for preparing 3-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(3-methylphenyl)propanamide?

Answer:
The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the tetrazole ring via [2+3] cycloaddition between 4-methoxyphenyl azide and a nitrile precursor under acidic conditions .
  • Step 2: Introduction of the sulfanyl group through nucleophilic substitution or thiol-ene coupling, often using thiourea or mercaptoacetic acid as sulfur donors .
  • Step 3: Amide bond formation between the sulfanyl-tetrazole intermediate and 3-methylaniline, employing coupling agents like EDC/HOBt or DCC in anhydrous solvents (e.g., DCM or DMF) .
  • Purification: Column chromatography or recrystallization in ethanol/water mixtures is used to isolate the final product .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:
Key methods include:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm regiochemistry of the tetrazole ring and amide bond formation. Aromatic protons from the 4-methoxyphenyl and 3-methylphenyl groups appear as distinct multiplet signals .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular formula, with fragmentation patterns indicating cleavage at the sulfanyl or amide bonds .
  • Infrared Spectroscopy (IR): Peaks at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-O of methoxy group) confirm functional groups .

Advanced: How can reaction conditions be optimized to improve yield and purity during sulfanyl group incorporation?

Answer:
Critical factors include:

  • Temperature: Lower temperatures (0–5°C) reduce side reactions during thiol addition .
  • Catalysts: Use of catalytic Cu(I) or Zn(II) salts enhances regioselectivity in tetrazole-thiol coupling .
  • Solvent Choice: Polar aprotic solvents (e.g., DMF) stabilize intermediates, while protic solvents (e.g., ethanol) may hydrolyze sensitive groups .
  • By-product Mitigation: TLC monitoring (silica gel, hexane/ethyl acetate eluent) identifies impurities early, enabling mid-reaction adjustments .

Advanced: How should researchers address contradictory biological activity data across different assays?

Answer:
Contradictions often arise from:

  • Assay-Specific Interactions: Variations in cell membrane permeability (e.g., logP differences) or off-target binding in enzymatic vs. cell-based assays .
  • Solution Stability: Hydrolysis of the sulfanyl or amide group under assay conditions (e.g., pH 7.4 buffers) can reduce apparent activity. Stability studies via HPLC are recommended .
  • Metabolite Interference: LC-MS/MS analysis of post-assay samples identifies active metabolites that may confound results .

Advanced: What computational methods predict interactions between this compound and biological targets?

Answer:

  • Molecular Docking: Software like AutoDock Vina models binding to enzymes (e.g., cyclooxygenase-2) by aligning the tetrazole and methoxyphenyl groups in hydrophobic pockets .
  • MD Simulations: GROMACS-based simulations assess stability of ligand-protein complexes over 100 ns, with RMSD values >3 Å indicating weak binding .
  • QSAR Models: Hammett constants for substituents (e.g., σ values for methoxy and methyl groups) correlate with activity trends in similar triazole derivatives .

Basic: What in vitro assays are suitable for preliminary evaluation of its pharmacological potential?

Answer:

  • Enzyme Inhibition: Fluorometric assays for COX-2 or LOX activity, with IC50 determination using dose-response curves .
  • Antimicrobial Screening: Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa or MCF-7), comparing results to non-malignant cells (e.g., HEK293) .

Advanced: How can structural modifications enhance selectivity for a target enzyme over its isoforms?

Answer:

  • Bioisosteric Replacement: Substituting the tetrazole with a triazole or oxadiazole ring modulates electronic properties and hydrogen-bonding capacity .
  • Steric Hindrance: Introducing bulkier substituents (e.g., 3,5-dimethylphenyl instead of 3-methylphenyl) reduces off-target binding to larger active sites .
  • Proteolytic Stability: Replacing the amide bond with a urea or carbamate group resists enzymatic degradation in serum .

Advanced: What strategies resolve discrepancies in spectroscopic data during structural elucidation?

Answer:

  • 2D NMR Techniques: HSQC and HMBC correlations confirm connectivity between the tetrazole sulfur and propanamide chain .
  • Isotopic Labeling: Synthesizing a deuterated analog (e.g., CD3 for methoxy groups) simplifies splitting patterns in 1H NMR .
  • X-ray Crystallography: Single-crystal analysis (if feasible) provides unambiguous bond-length and angle data, resolving tautomeric ambiguities in the tetrazole ring .

Basic: What solvents and conditions are optimal for recrystallizing this compound?

Answer:

  • Solvent Pair: Ethanol (good solubility at reflux) and water (poor solubility at 4°C) yield high-purity crystals .
  • Cooling Rate: Gradual cooling (1°C/min) prevents occluded impurities.
  • Seed Crystals: Adding a small crystal of the pure compound induces controlled nucleation .

Advanced: How can researchers design SAR studies to explore the role of the sulfanyl group?

Answer:

  • Analog Synthesis: Replace sulfanyl with oxygen (ether), selenium, or methylene groups .
  • Activity Cliffs: Compare IC50 values of analogs; a >10-fold drop in activity upon replacing sulfur indicates critical H-bonding or hydrophobic interactions .
  • Electrostatic Potential Maps: DFT calculations (e.g., Gaussian) visualize sulfur’s contribution to charge distribution and binding affinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.